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Compound of Interest

Compound Name: Neocyclomorusin

Cat. No.: B1631049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total synthesis of

Neocyclomorusin, a naturally occurring pyranoflavone. The synthesis is based on the first

reported total synthesis and involves a sequence of key reactions to construct the complex

heterocyclic core of the molecule.

Introduction
Neocyclomorusin is a bioactive natural product isolated from plants of the Moraceae family.[1]

[2][3] Its unique pyranoflavone structure has attracted interest from synthetic and medicinal

chemists. The total synthesis described herein provides a reliable route to access

Neocyclomorusin for further biological evaluation and drug development studies. The

synthetic strategy relies on four key transformations: a Friedel–Crafts reaction, a

Baker−Venkataraman rearrangement, a selective epoxidation, and a novel SN2-type

cyclization to form the characteristic seven-membered ether ring.[1][2][3]

Quantitative Data Summary
The following table summarizes the key steps and reported yields for the total synthesis of

Neocyclomorusin.
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Step No. Reaction
Starting
Material

Product Yield (%)

1
Friedel–Crafts

Acylation

m-

Trihydroxybenze

ne

2,4,6-

Trihydroxyacetop

henone

~85

2
Selective

Methylation

2,4,6-

Trihydroxyacetop

henone

2,4-Dihydroxy-6-

methoxyacetoph

enone

~80

3 Prenylation

2,4-Dihydroxy-6-

methoxyacetoph

enone

Prenylated

Acetophenone

Derivative

~75

4 Esterification

Prenylated

Acetophenone

Derivative

O-

Acyloxyacetophe

none

~90

5

Baker-

Venkataraman

Rearrangement

O-

Acyloxyacetophe

none

1,3-Diketone ~85

6

Cyclization

(Flavone

Formation)

1,3-Diketone
Prenylated

Flavone
~95

7
Selective

Epoxidation

Prenylated

Flavone

Epoxidized

Flavone
~70

8
Intramolecular

SN2 Cyclization

Epoxidized

Flavone
Neocyclomorusin ~65

Experimental Protocols
Step 1: Friedel–Crafts Acylation of m-Trihydroxybenzene

This initial step constructs the core acetophenone structure.

Materials: m-Trihydroxybenzene (phloroglucinol), Acetic Anhydride, Lewis Acid Catalyst (e.g.,

AlCl₃), Dry Solvent (e.g., Nitrobenzene).
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Procedure:

To a stirred suspension of anhydrous aluminum chloride in dry nitrobenzene, add acetic

anhydride dropwise at 0 °C.

Add a solution of m-trihydroxybenzene in dry nitrobenzene to the mixture.

Allow the reaction to warm to room temperature and stir for 12 hours.

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 2,4,6-

trihydroxyacetophenone.

Step 2: Selective Methylation

This step differentiates the hydroxyl groups on the acetophenone ring.

Materials: 2,4,6-Trihydroxyacetophenone, Dimethyl Sulfate (DMS), Potassium Carbonate,

Acetone.

Procedure:

To a solution of 2,4,6-trihydroxyacetophenone in acetone, add potassium carbonate and

dimethyl sulfate.

Reflux the mixture for 4 hours.

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography to yield 2,4-dihydroxy-6-

methoxyacetophenone.

Step 3: Prenylation

This step introduces the prenyl group, a key feature of Neocyclomorusin.

Materials: 2,4-Dihydroxy-6-methoxyacetophenone, Prenyl Bromide, Potassium Carbonate,

Acetone.

Procedure:

To a solution of 2,4-dihydroxy-6-methoxyacetophenone in acetone, add potassium

carbonate and prenyl bromide.

Stir the mixture at room temperature for 24 hours.

Filter the reaction mixture and concentrate the filtrate.

Purify the crude product by column chromatography to obtain the prenylated

acetophenone derivative.

Step 4: Esterification

This step prepares the precursor for the Baker-Venkataraman rearrangement.

Materials: Prenylated Acetophenone Derivative, 2,4-Bis(benzyloxy)benzoic acid, EDCI,

DMAP, Dichloromethane (CH₂Cl₂).

Procedure:

To a solution of the prenylated acetophenone derivative, 2,4-bis(benzyloxy)benzoic acid,

and DMAP in dichloromethane, add EDCI at 0 °C.

Stir the reaction mixture at room temperature for 12 hours.

Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the residue by column chromatography to yield the O-acyloxyacetophenone.

Step 5: Baker-Venkataraman Rearrangement

This rearrangement is a key step in the formation of the 1,3-diketone intermediate.

Materials: O-Acyloxyacetophenone, Potassium Hydroxide, Pyridine.

Procedure:

To a solution of the O-acyloxyacetophenone in pyridine, add powdered potassium

hydroxide.

Stir the mixture at room temperature for 3 hours.

Pour the reaction mixture into ice-cold dilute hydrochloric acid.

Extract the product with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

The crude 1,3-diketone is used in the next step without further purification.

Step 6: Cyclization (Flavone Formation)

This step forms the core flavone ring system.

Materials: 1,3-Diketone, Acetic Acid, Sulfuric Acid.

Procedure:

Dissolve the crude 1,3-diketone in glacial acetic acid.

Add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture at 100 °C for 1 hour.

Cool the reaction mixture and pour it into ice water.

Collect the precipitated solid by filtration, wash with water, and dry.

Purify by recrystallization or column chromatography to obtain the prenylated flavone.

Step 7: Selective Epoxidation

This step introduces the epoxide functionality required for the final cyclization.

Materials: Prenylated Flavone, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane

(CH₂Cl₂).

Procedure:

To a solution of the prenylated flavone in dichloromethane, add m-CPBA portion-wise at 0

°C.

Stir the mixture at 0 °C for 1 hour.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the product with dichloromethane.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by column chromatography to yield the epoxidized flavone.

Step 8: Intramolecular SN2 Cyclization

The final step involves a novel intramolecular SN2 reaction to form the seven-membered ether

ring of Neocyclomorusin.

Materials: Epoxidized Flavone, Sodium Hydride (NaH), Dry Tetrahydrofuran (THF).

Procedure:
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To a solution of the epoxidized flavone in dry THF, add sodium hydride at 0 °C under an

inert atmosphere.

Stir the reaction mixture at room temperature for 2 hours.

Carefully quench the reaction with water.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by preparative HPLC to afford Neocyclomorusin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of Neocyclomorusin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631049#neocyclomorusin-total-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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